molecular formula C15H15N3OS B14492721 6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole CAS No. 64588-75-6

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole

Cat. No.: B14492721
CAS No.: 64588-75-6
M. Wt: 285.4 g/mol
InChI Key: TZCQNUIITCZNMT-UHFFFAOYSA-N
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Description

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole typically involves the reaction of 6-methyl-1H-benzimidazole with 4-methylpyridine-2-methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole is unique due to its specific structural features, such as the presence of both a benzimidazole ring and a sulfinyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

64588-75-6

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

6-methyl-2-[(4-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C15H15N3OS/c1-10-3-4-13-14(8-10)18-15(17-13)20(19)9-12-7-11(2)5-6-16-12/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

TZCQNUIITCZNMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=CC(=C3)C

Origin of Product

United States

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